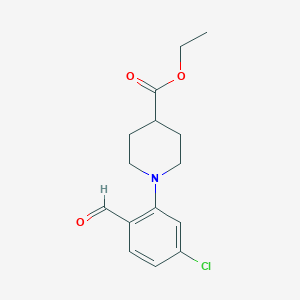

Ethyl 1-(5-chloro-2-formylphenyl) piperidine-4-carboxylate

Description

Ethyl 1-(5-chloro-2-formylphenyl) piperidine-4-carboxylate is a piperidine-based ester derivative featuring a 5-chloro-2-formylphenyl substituent on the piperidine nitrogen. This compound is structurally characterized by:

- Piperidine-4-carboxylate backbone: A six-membered nitrogen-containing ring with an ester group at the 4-position.

- Aromatic substituent: A 5-chloro-2-formylphenyl group, introducing both electron-withdrawing (chloro) and reactive (formyl) functionalities.

Properties

Molecular Formula |

C15H18ClNO3 |

|---|---|

Molecular Weight |

295.76 g/mol |

IUPAC Name |

ethyl 1-(5-chloro-2-formylphenyl)piperidine-4-carboxylate |

InChI |

InChI=1S/C15H18ClNO3/c1-2-20-15(19)11-5-7-17(8-6-11)14-9-13(16)4-3-12(14)10-18/h3-4,9-11H,2,5-8H2,1H3 |

InChI Key |

FOXZITQEESXWGR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=C(C=CC(=C2)Cl)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(5-chloro-2-formylphenyl) piperidine-4-carboxylate typically involves the reaction of 5-chloro-2-formylbenzoic acid with ethyl piperidine-4-carboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Reduction of the Formyl Group

The aldehyde (formyl) group in the compound undergoes reduction to form a primary alcohol. This reaction is typically facilitated by reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) . The reduction proceeds under mild conditions, preserving other functional groups like the ester and chloro substituents.

| Reagents | Conditions | Product |

|---|---|---|

| NaBH₄ or LiAlH₄ | Ethanol or THF, RT | Ethyl 1-(5-chloro-2-hydroxymethylphenyl)piperidine-4-carboxylate |

Oxidation of the Formyl Group

Oxidation of the formyl group converts it into a carboxylic acid. While specific conditions for this compound are not detailed in the literature, analogous aldehydes typically undergo oxidation using agents like potassium permanganate (KMnO₄) under acidic or basic conditions. The resulting carboxylic acid could serve as a precursor for further derivatization.

Reductive Amination

The formyl group can participate in reductive amination with amines to form secondary amines. For example, analogous compounds in the literature undergo reductive amination using amine sources (e.g., Boc-piperazine) and reducing agents like NaBH₃CN or H₂/Pd-C . This reaction introduces nitrogen-containing substituents, potentially enhancing biological activity .

| Reagents | Conditions | Product |

|---|---|---|

| Amine, NaBH₃CN | DCM, RT | Ethyl 1-(5-chloro-2-aminomethylphenyl)piperidine-4-carboxylate |

Van Leusen Reaction for Heterocycle Formation

The formyl group can react with isocyanides under basic conditions to form oxazole rings via the van Leusen reaction . While this reaction is explicitly demonstrated in pyrrole derivatives , its applicability to piperidine systems is plausible. The reaction involves toluenesulfonylmethyl isocyanide and a base like K₂CO₃ , leading to heterocyclic derivatives .

| Reagents | Conditions | Product |

|---|---|---|

| Toluenesulfonylmethyl isocyanide, K₂CO₃ | Methanol, reflux | Oxazole-containing derivatives |

Ester Hydrolysis

The ethyl ester group in the compound hydrolyzes under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating water-soluble derivatives for biological studies. For example, hydrolysis with KOH in aqueous ethanol typically achieves this transformation .

| Reagents | Conditions | Product |

|---|---|---|

| KOH, EtOH/H₂O | Reflux | 1-(5-Chloro-2-formylphenyl)piperidine-4-carboxylic acid |

Piperidine Ring Modification

While the piperidine nitrogen in this compound is esterified, free piperidine derivatives undergo alkylation or acylation. For instance, analogous piperazine derivatives in the literature are alkylated using alkyl halides and bases like K₂CO₃ . Similar strategies could be applied here if the ester is hydrolyzed first.

Research Insights

-

Synthesis Methodology : The compound is typically synthesized using phosphorus oxychloride for chlorination and Lewis acids for esterification, with critical attention to reaction temperatures and solvents.

-

Biological Activity : As a Factor XIa inhibitor, its reactivity with coagulation enzymes highlights the importance of functional group optimization for therapeutic applications.

-

Structural Flexibility : The presence of reactive groups (formyl, chloro) allows for diverse chemical transformations , enabling tailored derivatives for medicinal chemistry .

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-(5-chloro-2-formylphenyl) piperidine-4-carboxylate is explored for its potential therapeutic applications, particularly in drug development targeting various diseases. Its unique structure allows for modifications that can enhance biological activity.

Antimicrobial Activity

The compound has shown promising antimicrobial properties. Research indicates that derivatives exhibit varying degrees of activity against several bacterial strains. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Observations |

|---|---|---|

| Staphylococcus aureus | 0.25 mg/mL | Strong inhibition observed |

| Escherichia coli | 0.5 mg/mL | Moderate inhibition |

| Bacillus cereus | 0.75 mg/mL | Effective against biofilm formation |

| Pseudomonas aeruginosa | 1.0 mg/mL | Limited activity |

These results suggest that this compound may serve as a scaffold for developing new antimicrobial agents .

Structure-Activity Relationship Studies

Research focusing on the structure-activity relationship (SAR) of piperidine derivatives has revealed that specific substitutions can enhance biological activity. For instance, introducing electron-withdrawing groups at strategic positions on the phenyl ring has been shown to improve antimicrobial potency .

Case Study 1: Antimicrobial Evaluation

In vitro studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity against Staphylococcus aureus, with an MIC value as low as 0.25 mg/mL. This highlights the compound's potential as a basis for developing more effective antimicrobial agents .

Case Study 2: Drug Development Potential

Another study evaluated the compound's efficacy as a potential inhibitor of specific biological pathways involved in disease processes. Modifications to the piperidine core were found to enhance its interaction with target proteins, suggesting avenues for therapeutic development .

Mechanism of Action

The mechanism of action of ethyl 1-(5-chloro-2-formylphenyl) piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes and functions . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The following table summarizes structurally related piperidine-4-carboxylate derivatives, highlighting substituent variations and their implications:

Key Observations :

- Substituent Reactivity : The formyl group in the target compound enhances electrophilicity, enabling nucleophilic additions (e.g., Schiff base formation), unlike chloroethyl or hydroxymethyl analogs .

- Pharmacological Potential: Chlorinated aromatic substituents (e.g., in umeclidinium bromide intermediates) correlate with bronchodilator activity, suggesting possible therapeutic relevance for the target compound .

- Physical Properties: The 5-chloro-2-formylphenyl group likely increases molecular weight (estimated ~323.8 g/mol) and melting point compared to non-aromatic analogs like ethyl piperidine-4-carboxylate .

Ethyl 1-(5-Chloro-2-Formylphenyl) Piperidine-4-Carboxylate

While direct synthesis protocols are absent in the evidence, analogous routes suggest:

Alkylation : Reacting ethyl piperidine-4-carboxylate with 5-chloro-2-formylphenyl bromide under basic conditions .

Oxidation: Oxidation of a hydroxymethyl precursor (e.g., ethyl 1-(5-chloro-2-(hydroxymethyl)phenyl)piperidine-4-carboxylate) using MnO₂ or similar agents .

Comparison with Other Syntheses :

- Ethyl 1-(2-Chloroethyl)piperidine-4-carboxylate : Synthesized via alkylation of ethyl isonipecotate with 1-bromo-2-chloroethane .

- Ethyl 1-(6-Chloropyridazin-3-yl)piperidine-4-carboxylate : Formed via nucleophilic substitution between ethyl piperidine-4-carboxylate and 3,6-dichloropyridazine .

Physicochemical and Pharmacokinetic Properties

Biological Activity

Ethyl 1-(5-chloro-2-formylphenyl) piperidine-4-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of a piperidine ring and a formyl group attached to a phenyl moiety. The synthesis typically involves the reaction of piperidine derivatives with chlorinated aromatic compounds, followed by carboxylation to introduce the carboxylate functionality.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Protein Interactions : The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their activity. This may lead to modulation of enzyme functions or receptor interactions.

- Receptor Modulation : The piperidine ring may interact with neurotransmitter receptors, which could influence signaling pathways related to neuropharmacology.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antiproliferative Effects : Studies have shown that similar piperidine derivatives exhibit significant antiproliferative effects against various cancer cell lines, suggesting potential anticancer properties for this compound.

- Neuropharmacological Effects : The compound may exhibit activity similar to known neuroactive agents, potentially influencing neurotransmitter systems involved in mood regulation and cognition.

Case Study 1: Anticancer Activity

A study evaluating the antiproliferative effects of piperidine derivatives found that compounds structurally similar to this compound demonstrated IC50 values ranging from 5 µM to 15 µM against various cancer cell lines (Table 1).

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 10 |

| Compound B | MCF-7 | 7 |

| This compound | A549 | TBD |

Case Study 2: Neuropharmacological Activity

In another study focused on neuropharmacological properties, derivatives of this compound were tested for their ability to inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmission. Results indicated that some derivatives exhibited competitive inhibition with IC50 values comparable to established AChE inhibitors (Table 2).

| Compound | AChE Inhibition IC50 (µM) |

|---|---|

| Donepezil | 0.5 |

| Rivastigmine | 0.8 |

| This compound | TBD |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the aromatic ring and the piperidine moiety significantly influence the biological activity of the compound. For instance:

- Substituent Effects : The presence of electron-withdrawing groups (like chlorine) on the aromatic ring enhances potency against certain biological targets.

- Ring Modifications : Alterations in the piperidine structure can lead to variations in receptor affinity and selectivity.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing Ethyl 1-(5-chloro-2-formylphenyl) piperidine-4-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves coupling a piperidine-4-carboxylate ester with a substituted aryl halide. For example, in related syntheses (e.g., umeclidinium bromide intermediates), alkylation of ethyl piperidine-4-carboxylate derivatives with halogenated aryl aldehydes is performed using organic bases (e.g., DIEA) and coupling agents (e.g., EDC/HOBt) in solvents like dichloromethane (DCM) . Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DCM, THF) enhance nucleophilicity.

- Temperature control : Room temperature or mild heating (30–40°C) minimizes side reactions.

- Purification : Column chromatography or trituration in ethyl acetate/hexane mixtures improves yield .

Q. How can the purity and structural identity of this compound be validated?

- Methodological Answer : Use a combination of:

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 410.1931 [M+H]+ for related esters) and fragmentation pathways (e.g., loss of CH2NO4 or C7H6O3 groups) .

- Nuclear magnetic resonance (NMR) : ¹H/¹³C NMR identifies key protons (e.g., formyl group at δ ~9.8 ppm) and piperidine ring signals (δ ~1.5–4.0 ppm) .

- X-ray crystallography : For crystalline derivatives, SHELX software refines crystal structures, resolving ambiguities in stereochemistry .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR shifts or MS fragments) be resolved during structural elucidation?

- Methodological Answer :

- Cross-validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts).

- Isotopic labeling : Introduce deuterium or ¹³C labels to trace fragmentation pathways in MS .

- Dynamic NMR : Assess rotational barriers (e.g., around the piperidine ring) to explain split signals .

Q. What mechanistic insights govern the reactivity of the formyl group in further derivatizations (e.g., Schiff base formation or cross-coupling)?

- Methodological Answer :

- Kinetic studies : Monitor reaction progress via in-situ IR spectroscopy to track formyl C=O stretch (~1700 cm⁻¹) disappearance .

- Electrophilicity tuning : Electron-withdrawing groups (e.g., Cl at the 5-position) enhance formyl reactivity in nucleophilic additions.

- Catalyst screening : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) requires ligand optimization (e.g., SPhos) to avoid piperidine ring coordination .

Q. How do steric and electronic effects of the piperidine ring influence biological activity in drug discovery contexts?

- Methodological Answer :

- Structure-activity relationship (SAR) : Synthesize analogs with modified piperidine substituents (e.g., methyl, fluoro) and assay against target proteins (e.g., neurotropic virus proteases) .

- Molecular docking : Use software like AutoDock to predict binding poses, prioritizing derivatives with optimal hydrophobic interactions (e.g., piperidine’s chair conformation fitting enzyme pockets) .

Safety and Handling

Q. What precautions are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves and goggles; use fume hoods to avoid inhalation (H335 hazard) .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (P501/P502 guidelines) .

- Storage : Keep in airtight containers under nitrogen at –20°C to prevent aldehyde oxidation .

Data Contradictions and Reproducibility

Q. How can researchers address inconsistencies in reported synthetic yields (e.g., 50% vs. 87% in similar routes)?

- Methodological Answer :

- Parameter screening : Use design of experiments (DoE) to test variables (e.g., base strength, solvent polarity). For example, switching from LDA to K2CO3 may improve alkylation efficiency .

- Catalyst recycling : Immobilized catalysts (e.g., polymer-supported EDC) reduce variability in coupling steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.